![molecular formula C9H12N2O2 B13111151 2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)
2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is a bicyclic diketopiperazine (DKP) derivative characterized by a pyrrolo-pyrazine backbone with methyl substituents at positions 2 and 2. DKPs are cyclic dipeptides formed via non-ribosomal pathways, often produced by bacteria, fungi, and plants. These compounds are noted for their structural diversity and bioactivity, including antimicrobial, antioxidant, and anticancer properties. The methyl groups likely influence its solubility, stability, and molecular interactions compared to other derivatives .
Preparation Methods
The preparation of 2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione involves several synthetic routes. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . These methods are efficient and yield the desired compound in good quantities.
Chemical Reactions Analysis
2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, acyl (bromo)acetylenes, and propargylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate leads to the formation of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .
Scientific Research Applications
2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of various bioactive molecules . In biology, it has been studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . In medicine, it is being explored for its potential as a therapeutic agent for treating various diseases . In industry, it is used in the production of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. the exact mechanisms are not fully understood . Studies suggest that it may exert its effects by inhibiting certain enzymes or signaling pathways involved in disease processes . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The bioactivity of pyrrolo[1,2-a]pyrazine-1,4-dione derivatives is highly dependent on substituents at position 3. Below is a comparative analysis of key analogs:
Key Research Findings
- Antimicrobial Activity: The 3-isobutyl derivative exhibits superior antibacterial potency compared to the 3-benzyl and unsubstituted analogs, likely due to enhanced lipophilicity from the branched alkyl chain .
- Anticancer Mechanisms: 3-(Phenylmethyl) and 3-(2-methylpropyl) derivatives induce apoptosis in colon cancer cells (HCT116) via DNA fragmentation and AKT1 pathway inhibition .
- Ecotoxicological Roles: Unsubstituted and 3-isobutyl derivatives demonstrate algicidal activity against Microcystis aeruginosa, a common harmful algal bloom species .
- Production Yields: Bacillus amyloliquefaciens strain MHNO2-20 produces 3-isobutyl and 3-benzyl derivatives at 4.67% and 3.73% yields, respectively, under optimized conditions .
Structural-Activity Relationships (SAR)
- Alkyl Substituents (e.g., isobutyl, 2-methylpropyl) : Enhance membrane permeability and hydrophobic interactions, improving antimicrobial and antibiofilm activity .
- Aryl Substituents (e.g., benzyl, phenylmethyl) : Promote π-π stacking with cellular targets, enhancing antioxidant and anticancer efficacy .
- Methylation (positions 2 and 3) : Likely reduces metabolic degradation and increases bioavailability compared to unsubstituted DKPs .
Biological Activity
2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS No. 225235-41-6) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on various studies.
- Molecular Formula : C9H12N2O2
- Molar Mass : 180.20 g/mol
- Density : 1.276 g/cm³
- Boiling Point : 454.2 °C
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including anticancer effects. The following sections detail specific findings related to its biological activity.
Anticancer Activity
A number of studies have investigated the cytotoxic effects of this compound and its derivatives against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
T-1106 | YFV-infected hamsters | 32 mg/kg/day | Inhibition of viral replication |
22i | A549 (lung cancer) | 0.83 ± 0.07 | c-Met kinase inhibition |
22i | MCF-7 (breast cancer) | 0.15 ± 0.08 | Induction of apoptosis via caspase pathways |
22i | HeLa (cervical cancer) | 2.85 ± 0.74 | Cell cycle arrest and apoptosis induction |
The anticancer mechanisms of compounds related to this compound include:
- Inhibition of Kinases : Certain derivatives have been shown to inhibit c-Met kinase activity which is crucial for tumor growth and metastasis.
- Induction of Apoptosis : Compounds such as 22i promote apoptosis through activation of caspases (caspase 3/7), leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compounds can disrupt the cell cycle progression in cancer cells, preventing their proliferation.
Case Studies
Several case studies highlight the effectiveness of these compounds in preclinical settings:
-
Study on T-1106 :
- Conducted on hamsters infected with Yellow Fever Virus (YFV).
- Administered at a dose of 100 mg/kg/day showed significant improvement in survival rates when treatment was initiated up to four days post-infection.
- Suggested potential for further development as an antiviral agent.
-
Study on Compound 22i :
- Evaluated for its anticancer properties against A549 and MCF-7 cell lines.
- Demonstrated strong cytotoxicity with low IC50 values indicating high potency.
- Studies included various assays such as Annexin V-FITC/PI staining to confirm apoptosis induction.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,3-dimethyl-6,7-dihydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
DAVUNHMLKQAKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2CCC=C2C(=O)N1C |
Origin of Product |
United States |
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